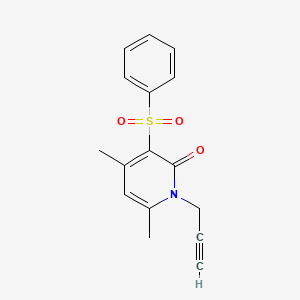
4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (DMPP) is an organic compound that has been widely studied in the scientific community due to its various applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other products. DMPP is also known as a “building block” due to its wide range of uses in the synthesis of various products. This article will discuss the synthesis method of DMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Synthesis and Material Properties
Research has been conducted on the synthesis and properties of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high glass transition temperatures, excellent solubility in organic solvents, and possess desirable mechanical properties such as tensile strength and modulus, along with low dielectric constants and moisture absorption. This suggests potential applications in high-performance materials with specific electronic, optical, or structural requirements (Xiao-Ling Liu et al., 2013).
Organic Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of compounds for potential medicinal applications. For example, novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups have been synthesized and evaluated for antimicrobial activity, indicating that some derivatives show promising activity against various bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019). Additionally, the synthesis of sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes showcases the potential for creating complex organic molecules for further pharmacological evaluation (T. Govaerts et al., 2002).
Catalysis and Green Chemistry
The development of green synthetic methods is a critical area of research. For instance, the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, used as an intermediate in pharmaceutical synthesis, demonstrates a commitment to enhancing the sustainability of chemical synthesis. The modified synthesis approach described reduces reaction times and waste, showcasing the role of such compounds in facilitating more environmentally friendly manufacturing processes (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Advanced Functional Materials
Research into new copper(II) polymers containing dimethyl(phenylsulfonyl)amidophosphate highlights the exploration of materials with unique magnetic properties, potentially applicable in areas such as magnetic storage or sensing technologies. The study presents the synthesis, crystal structure, and magnetic properties of these polymers, illustrating the breadth of applications for sulfone-containing compounds in material science (O. V. Moroz et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-17-13(3)11-12(2)15(16(17)18)21(19,20)14-8-6-5-7-9-14/h1,5-9,11H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJCGXGBVTNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
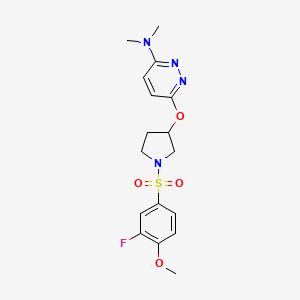
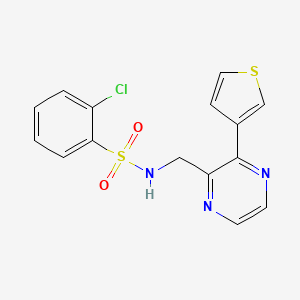
![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)
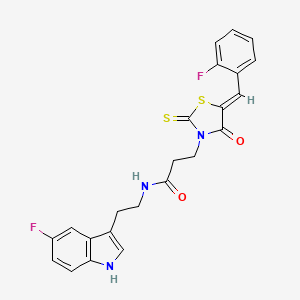
![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)
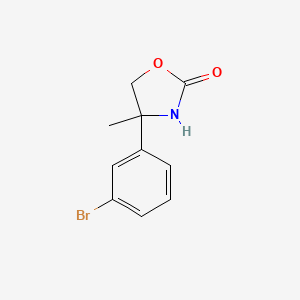
![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)